Cas no 75703-08-1 ((S)-1-cyclohexyl-2,2,2-trifluoroethylamine)
(S)-1-cyclohexyl-2,2,2-trifluoroethylamine Chemical and Physical Properties
Names and Identifiers
-
- (S)-1-cyclohexyl-2,2,2-trifluoroethylamine
- DS-019112
- 75703-08-1
- MFCD08058820
- SCHEMBL17818743
- (S)-1-cyclohexyl-2,2,2-trifluoroethan-1-amine
- DTXSID30679329
- CS-0130120
- (1S)-1-cyclohexyl-2,2,2-trifluoroethanamine
- (S)-1-Cyclohexyl-2,2,2-trifluoro-ethylamine
- (1S)-1-Cyclohexyl-2,2,2-trifluoroethan-1-amine
- HTJYTQSIEXSPGU-ZETCQYMHSA-N
- AKOS025402955
- (S)-1-Cyclohexyl-2,2,2-trifluoroethanamine
- AS-40162
-
- MDL: MFCD08058820
- Inchi: 1S/C8H14F3N/c9-8(10,11)7(12)6-4-2-1-3-5-6/h6-7H,1-5,12H2/t7-/m0/s1
- InChI Key: HTJYTQSIEXSPGU-ZETCQYMHSA-N
- SMILES: FC([C@H](C1CCCCC1)N)(F)F
Computed Properties
- Exact Mass: 181.10783394g/mol
- Monoisotopic Mass: 181.10783394g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 26Ų
Experimental Properties
- Color/Form: Liquid
- Density: 1.1±0.1 g/cm3
- Melting Point: NA
- Boiling Point: 201.4±35.0 °C at 760 mmHg
- Flash Point: 81.5±10.6 °C
- Vapor Pressure: 0.3±0.4 mmHg at 25°C
(S)-1-cyclohexyl-2,2,2-trifluoroethylamine Security Information
- Signal Word:Danger
- Hazard Statement: H314;H318
- Warning Statement: P280;P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:2-8 °C
(S)-1-cyclohexyl-2,2,2-trifluoroethylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 044291-250mg |
S)-1-Cyclohexyl-2,2,2-trifluoro-ethylamine |
75703-08-1 | 98% | 250mg |
£57.00 | 2022-03-01 | |
| AstaTech | 74197-0.25/G |
(S)-1-CYCLOHEXYL-2,2,2-TRIFLUOROETHYLAMINE |
75703-08-1 | 97% | 0.25g |
$230 | 2023-09-16 | |
| AstaTech | 74197-1/G |
(S)-1-CYCLOHEXYL-2,2,2-TRIFLUOROETHYLAMINE |
75703-08-1 | 97% | 1g |
$475 | 2023-09-16 | |
| Fluorochem | 044291-1g |
S)-1-Cyclohexyl-2,2,2-trifluoro-ethylamine |
75703-08-1 | 98% | 1g |
£226.00 | 2022-03-01 | |
| Fluorochem | 044291-5g |
S)-1-Cyclohexyl-2,2,2-trifluoro-ethylamine |
75703-08-1 | 98% | 5g |
£998.00 | 2022-03-01 | |
| abcr | AB307598-250 mg |
(S)-1-Cyclohexyl-2,2,2-trifluoroethylamine, 97%; . |
75703-08-1 | 97% | 250 mg |
€418.20 | 2023-07-19 | |
| abcr | AB307598-1 g |
(S)-1-Cyclohexyl-2,2,2-trifluoroethylamine, 97%; . |
75703-08-1 | 97% | 1 g |
€806.30 | 2023-07-19 | |
| eNovation Chemicals LLC | Y1197781-5g |
(S)-1-Cyclohexyl-2,2,2-trifluoroethanamine |
75703-08-1 | 95% | 5g |
$1320 | 2024-07-20 | |
| eNovation Chemicals LLC | Y1107200-5g |
(S)-1-cyclohexyl-2,2,2-trifluoroethan-1-amine |
75703-08-1 | 95% | 5g |
$1800 | 2024-07-23 | |
| TRC | C994018-10mg |
(S)-1-Cyclohexyl-2,2,2-trifluoroethylamine |
75703-08-1 | 10mg |
$ 70.00 | 2022-06-06 |
(S)-1-cyclohexyl-2,2,2-trifluoroethylamine Suppliers
(S)-1-cyclohexyl-2,2,2-trifluoroethylamine Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on (S)-1-cyclohexyl-2,2,2-trifluoroethylamine
Research Brief on (S)-1-cyclohexyl-2,2,2-trifluoroethylamine (CAS: 75703-08-1) in Chemical Biology and Pharmaceutical Applications
The compound (S)-1-cyclohexyl-2,2,2-trifluoroethylamine (CAS: 75703-08-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, biological activity, and potential as a key intermediate in drug development.
Recent studies have highlighted the importance of (S)-1-cyclohexyl-2,2,2-trifluoroethylamine as a chiral building block in the synthesis of bioactive molecules. Its trifluoroethylamine moiety and cyclohexyl group contribute to enhanced metabolic stability and improved pharmacokinetic properties, making it a valuable scaffold for drug design. Researchers have successfully employed this compound in the development of novel enzyme inhibitors and receptor modulators, particularly in the context of central nervous system (CNS) disorders.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient asymmetric synthesis of (S)-1-cyclohexyl-2,2,2-trifluoroethylamine using a chiral auxiliary approach, achieving high enantiomeric excess (>99% ee). The research team further explored its application as a precursor for the synthesis of γ-aminobutyric acid (GABA) receptor modulators, showing promising results in preclinical models of anxiety disorders.
In the realm of antimicrobial research, (S)-1-cyclohexyl-2,2,2-trifluoroethylamine has shown potential as a structural component in novel antibiotic candidates. Its incorporation into peptide-mimetic compounds has demonstrated improved resistance to bacterial degradation enzymes while maintaining potent activity against multidrug-resistant strains. These findings were recently presented at the 2024 American Chemical Society National Meeting.
The compound's physicochemical properties, including its logP value of 2.1 and polar surface area of 26 Ų, make it particularly suitable for blood-brain barrier penetration. This characteristic has been leveraged in several ongoing drug discovery programs targeting neurodegenerative diseases. Recent patent applications (e.g., WO2023124567) have disclosed novel derivatives of (S)-1-cyclohexyl-2,2,2-trifluoroethylamine with enhanced binding affinity to tau protein, suggesting potential applications in Alzheimer's disease therapeutics.
Analytical method development for (S)-1-cyclohexyl-2,2,2-trifluoroethylamine has also seen significant progress. A 2024 publication in Analytical Chemistry described a robust HPLC-MS method for its quantification in biological matrices, achieving a lower limit of detection of 0.1 ng/mL. This advancement supports pharmacokinetic studies and will facilitate future clinical translation of compounds derived from this scaffold.
Looking forward, the versatility of (S)-1-cyclohexyl-2,2,2-trifluoroethylamine continues to inspire innovative applications across multiple therapeutic areas. Current research directions include its incorporation into PROTAC (proteolysis targeting chimera) molecules for targeted protein degradation and as a key component in the development of novel radiopharmaceuticals for diagnostic imaging. The compound's unique combination of structural features and synthetic accessibility positions it as a valuable tool in modern medicinal chemistry.
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